2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI)
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Overview
Description
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) is a chemical compound with the molecular formula C7H14N2. It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group on a tetrahydropyridine ring.
Preparation Methods
The synthesis of 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) typically involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) include:
2-Pyridinamine, 4,6-dimethyl-: This compound lacks the tetrahydro structure, making it less flexible in certain chemical reactions.
4-Pyridinamine, 2,6-dimethyl-: Similar in structure but differs in the position of the methyl groups, affecting its reactivity and applications.
The uniqueness of 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-,cis-(9CI) lies in its specific substitution pattern and tetrahydropyridine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2S,4R)-2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-5-3-6(2)9-7(8)4-5/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCBYANJUIVMJX-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N=C(C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N=C(C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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